
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one is a chemical compound characterized by the presence of a triphenylphosphoranylidene group attached to a non-4-en-2-one backbone. This compound is notable for its unique structure, which combines the properties of phosphoranylidene and enone functionalities, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a non-4-en-2-one derivative. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor and facilitate the formation of the phosphoranylidene group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactive intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The phosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide and corresponding oxidized non-4-en-2-one derivatives.
Reduction: Formation of alcohols or alkanes from the enone moiety.
Substitution: Formation of substituted phosphoranylidene derivatives.
Scientific Research Applications
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphoranylidene group can stabilize negative charges, making it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-(Triphenylphosphoranylidene)-2-propanone: Similar structure but with a propanone backbone.
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one: Contains an indene moiety instead of a non-4-en-2-one backbone.
1-Phenyl-2-(triphenyl-phosphanylidene)-ethanone: Features a phenyl group attached to the ethanone backbone.
Properties
CAS No. |
89540-56-7 |
|---|---|
Molecular Formula |
C27H29OP |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)non-4-en-2-one |
InChI |
InChI=1S/C27H29OP/c1-2-3-4-5-9-16-24(28)23-29(25-17-10-6-11-18-25,26-19-12-7-13-20-26)27-21-14-8-15-22-27/h5-15,17-23H,2-4,16H2,1H3 |
InChI Key |
AYTQXIAKQFJNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



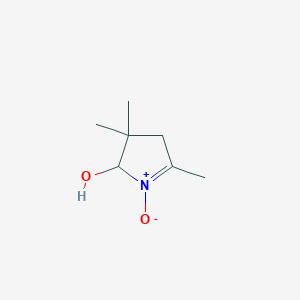
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
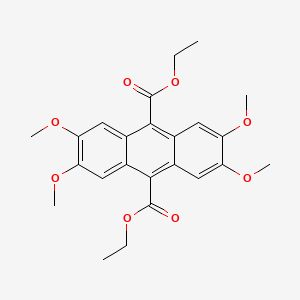
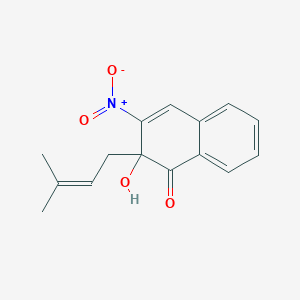
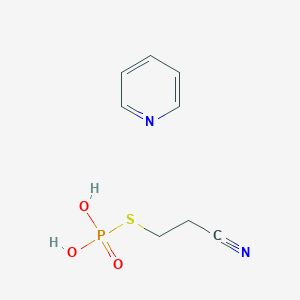
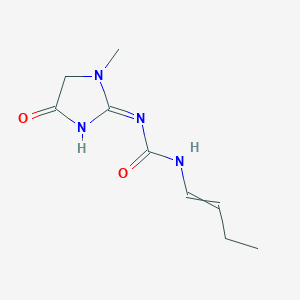
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
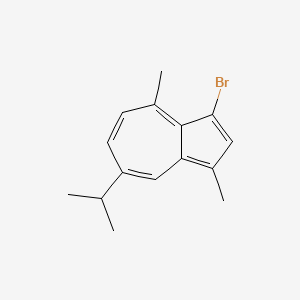
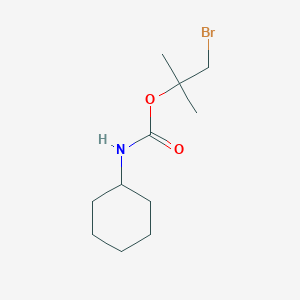
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
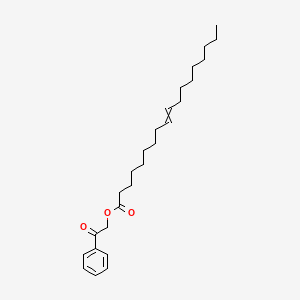
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)
